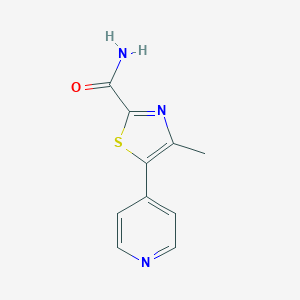
4-methyl-5-pyridin-4-yl-1,3-thiazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide is a heterocyclic compound that features a thiazole ring substituted with a methyl group at the 4-position and a pyridinyl group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the pyridinyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole and pyridinyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe for studying enzyme mechanisms and interactions.
Medicine: As a potential therapeutic agent due to its antimicrobial, antifungal, and anticancer activities
Industry: In the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle, leading to the disruption of energy production in pathogenic organisms . The compound can also interact with DNA and proteins, affecting cellular processes and leading to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Pyridinyl)-4-methyl-thiazole-5-carboxylic acid: A synthetic intermediate useful for pharmaceutical synthesis.
N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide: A compound with similar structural features and potential as an angiogenesis inhibitor.
Uniqueness
4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets and undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
106853-15-0 |
|---|---|
Fórmula molecular |
C10H9N3OS |
Peso molecular |
219.27 g/mol |
Nombre IUPAC |
4-methyl-5-pyridin-4-yl-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C10H9N3OS/c1-6-8(7-2-4-12-5-3-7)15-10(13-6)9(11)14/h2-5H,1H3,(H2,11,14) |
Clave InChI |
LNMMZMTWCOIELH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C(=O)N)C2=CC=NC=C2 |
SMILES canónico |
CC1=C(SC(=N1)C(=O)N)C2=CC=NC=C2 |
Key on ui other cas no. |
106853-15-0 |
Sinónimos |
4-methyl-5-(4-pyridinyl)thiazole-2-carboxamide ZSY 39 ZSY-39 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















